8-(5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-(5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex heterocyclic compound that features a unique spiro structure. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) within its structure contributes to its reactivity and potential as a pharmacophore.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halogenated precursor in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines. Substitution reactions on the pyrimidine ring can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
8-(5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 8-(5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, its anti-inflammatory activity may involve inhibition of enzymes involved in the inflammatory response, while its anticancer activity could be related to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 8-(5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane include other heterocyclic compounds with similar structural features, such as:
Thiophene derivatives: Known for their biological activities and applications in medicinal chemistry.
Oxadiazole derivatives: Used in various pharmaceutical applications due to their stability and reactivity.
Pyrimidine derivatives: Widely studied for their role in nucleic acids and potential as therapeutic agents.
The uniqueness of this compound lies in its spiro structure, which imparts distinct chemical and biological properties compared to other compounds in its class.
Properties
IUPAC Name |
8-[5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-2-13(26-9-1)14-20-16(25-21-14)12-10-18-11-19-15(12)22-5-3-17(4-6-22)23-7-8-24-17/h1-2,9-11H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMDIVHSONNUAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC=NC=C3C4=NC(=NO4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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